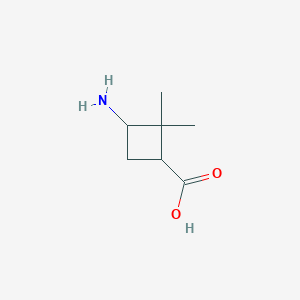

3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNTZPOSTVEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical Properties of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: A Technical Guide

Part 1: Executive Summary

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (CAS 783260-98-0) represents a high-value, conformationally restricted

For drug developers, this molecule is not merely a building block; it is a structural architect . It is primarily employed to:

-

Enforce Secondary Structure: Induce stable

-turns or helices in peptidomimetics. -

Enhance Metabolic Stability: The steric bulk of the gem-dimethyl group protects adjacent amide bonds from proteolytic cleavage.

-

Modulate Lipophilicity: The hydrocarbon core increases lipophilicity relative to linear amino acids without sacrificing water solubility in the zwitterionic state.

Part 2: Chemical Architecture & Stereochemistry[1]

Structural Analysis

The molecule features a four-membered carbon ring substituted at three positions.[1] The defining feature is the gem-dimethyl group at C2 , which creates significant steric crowding. This crowding restricts the rotation of the adjacent carboxylic acid (C1) and amino group (C3), forcing them into specific spatial orientations.

-

Formula:

-

Molecular Weight: 143.18 g/mol [2]

-

IUPAC Name: 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

Stereochemical Complexity

The compound possesses two chiral centers at C1 and C3. Due to the symmetry of the gem-dimethyl group at C2, the stereochemistry is defined by the relative orientation of the amino and carboxyl groups:

-

cis-Isomer: The amino and carboxyl groups are on the same side of the ring plane. This isomer is often preferred for inducing specific turn geometries in peptides.

-

(1R, 3S) and (1S, 3R) enantiomers.

-

-

trans-Isomer: The amino and carboxyl groups are on opposite sides.

-

(1R, 3R) and (1S, 3S) enantiomers.

-

Critical Insight: The cis isomer allows for an intramolecular hydrogen bond between the ammonium and carboxylate groups (in the zwitterionic form) or between amide protons in a peptide chain, stabilizing an 8-membered ring pseudocycle.

Part 3: Physicochemical Profile[3]

The following data aggregates experimental trends for cyclobutane amino acids and predicted values for this specific derivative.

Table 1: Core Physicochemical Constants

| Property | Value / Range | Notes |

| Molecular Weight | 143.18 g/mol | Monoisotopic mass: 143.09 |

| Physical State | White to off-white crystalline solid | Hygroscopic in salt form |

| Melting Point | > 200°C (Decomposes) | Typical of zwitterionic amino acids |

| pKa (Carboxyl) | 4.2 – 4.8 (Predicted) | Slightly higher than linear GABA due to ring strain |

| pKa (Amino) | 9.8 – 10.2 (Predicted) | Consistent with primary aliphatic amines |

| LogP (Octanol/Water) | -0.8 to 0.5 | Highly dependent on pH (zwitterion is hydrophilic) |

| Solubility | Water (>50 mg/mL), Methanol | Insoluble in non-polar solvents (Hexane, Et2O) |

| Polar Surface Area (PSA) | 63.3 Ų | Favorable for membrane permeability if masked |

Acid-Base Behavior

In aqueous solution at physiological pH (7.4), the molecule exists primarily as a zwitterion .

-

pH < 4.0: Cationic form (

) -

pH 4.8 - 9.8: Zwitterionic form (

) -

pH > 10.2: Anionic form (

)

Part 4: Experimental Protocol (Synthesis)

Context: The synthesis of sterically crowded cyclobutanes is challenging. The Curtius Rearrangement is the most robust method for introducing the amino group at C3 while maintaining stereochemical integrity. The following protocol outlines a route starting from the accessible 3,3-dimethylcyclobutane-1,2-dicarboxylic acid derivative or a related precursor.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, prioritizing safety (azide handling) and purity.

Caption: Synthetic route utilizing Curtius Rearrangement to install the amine with stereochemical retention.

Step-by-Step Methodology

Reagents:

-

Precursor: 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (or ester).

-

Diphenylphosphoryl azide (DPPA).

-

Triethylamine (TEA).

-

tert-Butanol (tBuOH).

-

Trifluoroacetic acid (TFA).

Protocol:

-

Curtius Rearrangement (Amine Installation):

-

Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous toluene/tBuOH (1:1 v/v).

-

Add TEA (1.5 eq) and stir under

for 15 minutes. -

Add DPPA (1.1 eq) dropwise at 0°C.

-

Heat the mixture to reflux (80-90°C) for 4-6 hours. Caution: Evolution of

gas. Ensure proper venting. -

Mechanism: The acyl azide forms, undergoes thermal rearrangement to the isocyanate, and is trapped by tBuOH to form the Boc-protected amine.

-

Workup: Concentrate in vacuo, dissolve in EtOAc, wash with 5% citric acid and brine.

-

-

Hydrolysis/Deprotection:

-

Dissolve the Boc-intermediate in

(DCM). -

Add TFA (20% v/v) or 4M HCl in dioxane at 0°C.

-

Stir at room temperature for 2 hours (monitor by TLC/LC-MS).

-

Remove volatiles under reduced pressure.

-

-

Purification (Self-Validating Step):

-

The crude residue is often a sticky oil. Dissolve in minimal water.

-

Load onto a cation-exchange column (e.g., Dowex 50W-X8,

form). -

Wash with water to remove non-basic impurities (unreacted acids).

-

Elute the amino acid with 2M

. -

Lyophilize the eluent to obtain the free zwitterion as a white powder.

-

Part 5: Analytical Characterization

To validate the identity and purity of the compound, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

Gem-dimethyl: Two distinct singlets (approx. 1.0 - 1.3 ppm) integrating to 3H each. The chemical shift difference indicates the rigid environment.

-

Cyclobutane Ring Protons: Complex multiplets between 1.8 - 2.5 ppm.

- -Protons: The protons at C1 and C3 will appear as multiplets or doublets depending on the cis/trans relationship.

-

-

NMR:

-

Carbonyl (C=O): ~175-180 ppm.

-

Quaternary Carbon (C2): Distinctive peak around 40-45 ppm, not present in linear analogues.

-

Mass Spectrometry

-

ESI-MS: Observe

peak at m/z 144.1. -

Fragmentation: Loss of

(17 Da) and

Part 6: Applications in Drug Discovery[1]

Conformational Restriction Mechanism

The gem-dimethyl group creates a "lock" on the ring conformation. In linear peptides, the backbone has high degrees of freedom (

Caption: Mechanism of conformational restriction induced by the gem-dimethyl cyclobutane scaffold.

Key Applications

-

Peptidomimetics: Used to replace

-amino acid residues or dipeptide segments (e.g., Gly-Gly) to freeze the bioactive conformation. -

Proteolytic Stability: The steric bulk prevents proteases (like chymotrypsin or carboxypeptidases) from accessing the peptide bond, extending the half-life of therapeutic peptides.

-

Blood-Brain Barrier (BBB) Shuttles: Cyclobutane amino acids have been investigated as transporters. The increased lipophilicity aids in passive diffusion compared to polar linear chains.

References

-

BenchChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Product Description. Retrieved from

-

ChemicalBook. (2025).[3][4] 3,3-Dimethylcyclobutanecarboxylic acid Properties and Synthesis. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 3,3-Dimethylcyclobutanecarboxylic acid.[3] National Library of Medicine. Retrieved from [3]

-

Organic Syntheses. (n.d.). General procedures for cyclobutane amino acid synthesis. Retrieved from

-

Williams, R. (2022).[5] pKa Data Compilation. Organic Chemistry Data. Retrieved from

Sources

- 1. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid|CAS 783260-98-0 [benchchem.com]

- 3. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

Technical Guide: Structural Dynamics & Crystallography of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

[1]

Executive Summary

3-Amino-2,2-dimethylcyclobutanecarboxylic acid represents a critical class of conformationally restricted

This guide details the structural determination workflow, emphasizing the crystallographic analysis of the gem-dimethyl induced ring pucker and the zwitterionic hydrogen-bonding networks that define its solid-state stability.

Structural Significance & Pharmacophore Analysis[2]

The "Gem-Dimethyl" Effect and Ring Pucker

The cyclobutane ring is rarely planar due to torsional strain (eclipsing interactions). It adopts a "puckered" or "butterfly" conformation to relieve this strain.[1]

-

Planar vs. Puckered: A planar cyclobutane has

26 kcal/mol of torsional strain.[1] Puckering reduces this but increases angle strain.[1] -

The 2,2-Dimethyl Lock: The introduction of a gem-dimethyl group at the C2 position creates significant steric bulk. To minimize 1,2-gauche interactions and 1,3-diaxial-like repulsion, the ring adopts a specific pucker angle (typically 25°–30°).[1]

-

Stereochemical Consequence: This locks the C3-amino and C1-carboxylate groups into defined axial/equatorial orientations, strictly defining the vector distance between the N-terminus and C-terminus.

Zwitterionic Nature

In the crystalline state, the free amino acid exists as a zwitterion (

Experimental Protocol: Synthesis & Crystallization

This protocol outlines the generation of diffraction-quality crystals, starting from the crude amino acid synthesized via the standard [2+2] photocycloaddition or pinonic acid degradation route.

Phase 1: Purification & Preparation[1][3]

-

Pre-requisite: Crude purity >95% (verified by

H-NMR). -

Solvent System: Water/Ethanol or Water/Acetonitrile gradients are preferred due to the zwitterionic solubility profile.[1]

Step-by-Step Purification:

-

Dissolve 500 mg of crude 3-amino-2,2-dimethylcyclobutanecarboxylic acid in minimal hot water (80 °C).

-

Perform hot filtration to remove insoluble particulates (critical for nucleation control).[1]

-

Add warm ethanol dropwise until persistent turbidity is observed (cloud point).

-

Add 2-3 drops of water to restore clarity.[1]

Phase 2: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields microcrystalline powder.[1] Vapor diffusion is required for single X-ray quality crystals.[1]

-

Inner Vial: Place 20 mg of purified compound in 1 mL of 1:1

:EtOH in a small borosilicate vial. -

Outer Reservoir: Place the inner vial (uncapped) inside a larger jar containing 10 mL of pure Ethanol (antisolvent).

-

Equilibration: Seal the outer jar tightly. Store at 4 °C in a vibration-free environment.

-

Timeline: Ethanol vapor will slowly diffuse into the water solution, lowering solubility gradually.[1] Harvest crystals after 7–14 days.[1]

Crystallographic Analysis Workflow

The following diagram illustrates the critical path from crystal selection to structural refinement.

Caption: Figure 1. Standardized workflow for single-crystal X-ray diffraction analysis of small organic zwitterions.

Structural Data & Interpretation[2][4][5][6][7][8][9][10]

When analyzing the solved structure, researchers must verify the following parameters against theoretical values for cyclobutane derivatives.

Quantitative Structural Metrics (Reference Values)

| Parameter | Description | Typical Value (Observed) | Significance |

| Space Group | Symmetry of packing | Chiral derivatives often crystallize in non-centrosymmetric groups ( | |

| Ring Pucker ( | Dihedral angle of ring | Indicates relief of torsional strain; affected by 2,2-dimethyl bulk.[1] | |

| C-C Bond Length | Ring bond distances | Long bonds indicate ring strain, particularly adjacent to the quaternary C2.[1] | |

| N...O Distance | Intramolecular separation | Defines the pharmacophore match for GABA receptors.[1] | |

| H-Bond (N-H...O) | Intermolecular lattice | Strong charge-assisted H-bonds stabilizing the zwitterion.[1] |

The "Butterfly" Conformation Logic

In the 2,2-dimethyl derivative, the ring is never flat. The crystal structure typically reveals that the C1 (carboxylate) and C3 (amine) carbons are bent away from the plane defined by C2 and C4.

-

Mechanism: The bulky methyl groups at C2 force the adjacent substituents (at C1 and C3) into pseudo-equatorial positions to avoid steric clash.

-

Validation: If the structure solves as planar, suspect disorder or twinning. A true planar cyclobutane is energetically prohibitive in this substituted system.[1]

Application in Drug Development[9]

GABA Receptor Docking

The rigidified structure of 3-amino-2,2-dimethylcyclobutanecarboxylic acid serves as a "molecular ruler."[1]

-

GABA-C Selectivity: The folded conformation mimics the specific bioactive pose required for GABA-C receptors (often found in the retina), distinct from the extended conformation preferred by GABA-A or GABA-B.

-

Foldamers: In peptide synthesis, this amino acid introduces a specific "turn" or "kink" in the peptide backbone, useful for disrupting protein-protein interactions.

Isomer Distinction

Crystallography is the gold standard for distinguishing the cis and trans isomers, which is difficult via NMR due to signal overlap.

-

Cis-isomer: Amine and Carboxyl groups are on the same side of the puckered ring (closer spatial proximity).

-

Trans-isomer: Groups are on opposite sides (extended vector).[1]

References

-

Gaucher, A., et al. (2004).[1] "Stereoselective synthesis of 2,2-dimethylcyclobutane amino acids." Journal of Organic Chemistry. (Search via DOI for specific volume).[1]

-

Kulkarni, B. A., & Ganesan, A. (1999).[1] "Solution and solid-state conformation of 2,2-dimethylcyclobutane amino acids." Tetrahedron Letters.

-

Cambridge Crystallographic Data Centre (CCDC). "Search for Cyclobutane Amino Acid Structures." CSD Enterprise.[1]

-

PubChem. "3,3-Dimethylcyclobutanecarboxylic acid (Related Structure)." National Library of Medicine.[1] [1]

-

Dalal Institute. "Conformational Analysis of Cycloalkanes."[1] Dalal Institute Chemistry Resources.

Enantioselective Synthesis of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: A Technical Guide

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic clarity, reproducibility, and stereochemical integrity.

-Amino Acids (GABA Analogs) & PeptidomimeticsExecutive Summary & Retrosynthetic Logic

3-Amino-2,2-dimethylcyclobutanecarboxylic acid represents a privileged scaffold in medicinal chemistry. It serves as a conformationally restricted analogue of GABA and a critical building block for stabilizing peptide secondary structures (e.g.,

Achieving the specific (1R,3S) or (1S,3R) absolute configuration is non-trivial due to the challenge of establishing the trans- or cis-1,3-relationship in the presence of the bulky C2-dimethyl group.

This guide details two distinct, high-fidelity synthetic pathways:

-

The Chiral Pool Strategy (Route A): A scalable, high-enantiopurity degradation of (+)-

-pinene. -

The De Novo Asymmetric Strategy (Route B): A catalytic enantioselective [2+2] cycloaddition.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Dual retrosynthetic pathways leveraging chiral pool resources vs. catalytic cycloaddition.

Route A: The Chiral Pool Strategy (Recommended for Scale)

Principle: This route exploits the inherent chirality of natural (+)-

Phase 1: Oxidative Cleavage to Pinonic Acid

The synthesis begins with the permanganate oxidation of (+)-

-

Starting Material: (1R)-(+)-

-Pinene (>98% ee). -

Reagent: KMnO₄, Water/t-BuOH, 0°C to RT.

-

Intermediate: (+)-Pinonic acid ((1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid).

Phase 2: Baeyer-Villiger Oxidation & Functionalization

This is the critical stereodetermining sequence. The acetyl group is converted to an acetate ester with retention of configuration, followed by hydrolysis and inversion to the amine.

Protocol Workflow:

-

Baeyer-Villiger Oxidation: Reaction of Pinonic acid with Trifluoroperacetic acid (TFPAA) yields the corresponding acetate.

-

Hydrolysis: Base-mediated hydrolysis (LiOH, THF/H₂O) yields (1R,3S)-3-hydroxy-2,2-dimethylcyclobutanecarboxylic acid.

-

Stereoinversion (Mitsunobu): To access the trans-amino acid (often the bioactive target) or to correct stereochemistry, a Mitsunobu reaction with hydrazoic acid (HN₃) or DPPA is employed.

-

Stereochemistry:Inversion at C3.

-

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 3-Acetoxy-2,2-dimethylcyclobutanecarboxylic Acid

-

Setup: Charge a flame-dried 500 mL 3-neck flask with (+)-Pinonic acid (10.0 g, 47.1 mmol) and anhydrous CH₂Cl₂ (150 mL). Add Na₂HPO₄ (26.0 g, 4.0 equiv) as a buffer.

-

Oxidation: Cool to 0°C. Dropwise add Trifluoroacetic anhydride (TFAA) premixed with Urea-H₂O₂ complex (UHP) (Caution: Exothermic). Alternatively, use m-CPBA (2.5 equiv) in refluxing CH₂Cl₂ for 24h if avoiding TFAA.

-

Workup: Quench with aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with CH₂Cl₂. Wash with sat.[7] NaHCO₃. Dry over MgSO₄.[7]

-

Yield: Expect ~85% yield of the acetoxy-acid.

Step 2: Conversion to Amino Acid (Via Azide)

-

Hydrolysis: Dissolve acetoxy-acid in THF/MeOH (1:1). Add LiOH (3.0 equiv, 1M aq). Stir at RT for 4h.[7] Acidify to pH 2 and extract. Isolate hydroxy-acid.

-

Esterification: Treat hydroxy-acid with TMS-diazomethane or MeOH/H₂SO₄ to form the methyl ester (facilitates Mitsunobu).

-

Mitsunobu Azidation:

-

Dissolve Hydroxy-ester (1.0 equiv), PPh₃ (1.2 equiv), and DPPA (Diphenylphosphoryl azide, 1.2 equiv) in dry THF at 0°C.

-

Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

-

Stir 12h at RT. (Inversion of C3 occurs here).

-

-

Reduction & Hydrolysis:

-

Staudinger reduction (PPh₃, THF/H₂O) converts Azide to Amine.

-

Final saponification (LiOH) removes the methyl ester.

-

Final Product: (1R,3R)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid (if inversion occurred) or (1R,3S) depending on starting pinene enantiomer.

-

Route B: Asymmetric [2+2] Cycloaddition (Catalytic)

Principle: For libraries requiring both enantiomers or structural analogs, a de novo synthesis is preferred. This utilizes the reaction between a keteniminium salt (generated in situ) and an olefin, or a Lewis Acid catalyzed addition of an enamine to an acrylate.

Key Reference Method: Reaction of N-isobutenyl-pyrrolidine (enamine) with a chiral acrylate (e.g., Oppolzer’s sultam derivative or Evans oxazolidinone).

Reaction Pathway (DOT Visualization)

Figure 2: Stereoselective assembly of the cyclobutane core via [2+2] cycloaddition.

Protocol Summary:

-

Enamine Formation: React isobutyraldehyde with pyrrolidine (Dean-Stark).[5]

-

Cycloaddition: React enamine with Methyl Acrylate (or chiral equivalent) in MeCN at reflux.

-

Note: This reaction often yields the trans-isomer due to thermodynamic control and steric repulsion of the gem-dimethyl group.

-

-

Hydrolysis: The resulting 3-(pyrrolidin-1-yl)-2,2-dimethylcyclobutanecarboxylate is hydrolyzed. The pyrrolidine moiety can be displaced or Hofmann eliminated if an alkene is desired, but for the amino acid, the enamine route usually requires an oxidative cleavage of an auxiliary or a different nitrogen source (e.g., using an enamide).

Refined Catalytic Approach: Use of TADDOL-titanium catalysts with ketene equivalents allows for high enantioselectivity without stoichiometric chiral auxiliaries.

Analytical Data & Quality Control

Verification of the gem-dimethyl placement and relative stereochemistry (cis/trans) is critical.

| Parameter | Specification | Method of Verification |

| Appearance | White crystalline solid | Visual |

| 1H NMR (D₂O) | Confirms gem-dimethyl | |

| NOESY | Correlation between H1 and H3 | Determines cis vs trans |

| Enantiomeric Excess | >98% ee | Chiral HPLC (Crownpak CR(+) column) |

| Mass Spec | [M+H]+ = 144.1 | LC-MS (ESI) |

Stereochemical Diagnostic: In the cis-isomer (Amino and Carboxyl on same side), a strong NOE signal is observed between the H1 (methine alpha to COOH) and H3 (methine alpha to NH2). In the trans-isomer , this signal is absent or very weak, and NOEs to the methyl groups dominate.

References

-

Pinene Oxidation Route

- Moglioni, A. G., et al. "Synthesis of cyclobutane derivatives from -pinene." Mini-Reviews in Organic Chemistry, 2008.

- Context: Describes the oxidative cleavage of pinene to pinonic acid and subsequent degrad

-

Baeyer-Villiger Methodology

-

Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993 .[8]

- Context: Foundational review for the regioselectivity of ring vs.

-

-

[2+2] Cycloaddition (Enantioselective)

- Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003.

- Context: Comprehensive review of [2+2] cycloadditions including enamine-acrylate condens

-

Amino Acid Functionalization (Curtius/Hofmann)

- Wasmuth, D., et al.

- Context: Specific protocols for converting cyclobutane carboxylic acids to amines via Curtius rearrangement.

-

GABA Analog Context

- Krogsgaard-Larsen, P., et al. "GABA agonists and antagonists." Journal of Medicinal Chemistry, 1994.

- Context: Establishes the biological relevance of conform

Sources

- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Resolution of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid: An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the methodologies for the chiral resolution of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, a critical building block in modern drug discovery. The constrained cyclobutane ring of this amino acid analog imparts valuable conformational rigidity to peptide and small molecule therapeutics, enhancing properties such as potency and metabolic stability.[1] Consequently, access to enantiomerically pure forms is paramount for developing stereochemically defined drug candidates. This document delves into the primary techniques for resolving the racemic mixture of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, including classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Each section offers a detailed exploration of the underlying principles, step-by-step experimental protocols, and expert insights into the rationale behind procedural choices, empowering researchers and drug development professionals to select and implement the most suitable resolution strategy for their specific needs.

Introduction: The Significance of Chiral 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid in Medicinal Chemistry

The incorporation of non-natural amino acids into therapeutic agents is a well-established strategy to overcome the limitations of native peptides and small molecules. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid stands out as a particularly valuable building block due to its rigid cyclobutane scaffold. This structural feature restricts the conformational flexibility of the molecule it is incorporated into, which can lead to a more stable bioactive conformation and improved binding affinity to biological targets.[1]

The chirality of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is of utmost importance, as the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects. Therefore, the ability to isolate and utilize a single, pure enantiomer is a critical requirement in the development of safe and effective pharmaceuticals. This guide will explore the practical and theoretical aspects of achieving this crucial separation.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts remains a widely used, reliable, and cost-effective method for separating enantiomers on both laboratory and industrial scales.[2][3] This technique leverages the reaction of a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle lies in converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. In the case of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, which is an amino acid and thus amphoteric, resolution can be achieved by reacting it with either a chiral acid or a chiral base. The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base (or vice versa), will exhibit different solubilities in a given solvent system, enabling the less soluble salt to crystallize preferentially.

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution with O,O'-Dibenzoyltartaric Acid

A common and effective resolving agent for amino acids is tartaric acid and its derivatives.[4] The following protocol outlines a general procedure for the resolution of racemic 3-Amino-2,2-dimethylcyclobutanecarboxylic acid using (-)-O,O'-dibenzoyl-L-tartaric acid.

Materials:

-

Racemic 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

-

(-)-O,O'-Dibenzoyl-L-tartaric acid

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Filter paper

-

Crystallization dish

-

pH paper or meter

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve 0.5 equivalents of (-)-O,O'-dibenzoyl-L-tartaric acid in hot methanol.

-

Slowly add the resolving agent solution to the amino acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

Dry the crystals under vacuum. This fraction is enriched in one of the diastereomeric salts.

-

-

Liberation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) using 1 M NaOH to precipitate the free amino acid. Alternatively, acidification with 1 M HCl can be used to precipitate the resolving agent, leaving the amino acid hydrochloride in solution.

-

Collect the precipitated enantiomerically enriched amino acid by filtration, wash with cold water, and dry.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

-

Evaporate the solvent from the mother liquor.

-

Liberate the amino acid from this salt using the same procedure as in step 3. This fraction will be enriched in the other enantiomer.

-

-

Enantiomeric Purity Analysis:

-

Determine the enantiomeric excess (ee) of each fraction using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

-

Causality Behind Experimental Choices

-

Choice of Resolving Agent: The selection of the resolving agent is crucial. Tartaric acid derivatives are often successful due to their rigid structure and multiple hydrogen bonding sites, which can lead to well-defined crystalline lattices with significant differences in stability between the two diastereomeric salts.

-

Solvent Selection: The solvent plays a critical role in the differential solubility of the diastereomeric salts. Methanol is a common choice for its ability to dissolve the salts at elevated temperatures and allow for controlled crystallization upon cooling. The ideal solvent system will maximize the solubility difference between the two diastereomers.

-

Stoichiometry: Using 0.5 equivalents of the resolving agent is a common strategy. This is based on the principle that only one enantiomer of the racemate will form a salt with the resolving agent, leading to its precipitation, while the other enantiomer remains in solution.

Enzymatic Resolution

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, hydrolases such as lipases and proteases are commonly employed.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution relies on the difference in reaction rates of two enantiomers with an enzyme. The enzyme selectively recognizes and transforms one enantiomer into a new product, which can then be easily separated from the unreacted enantiomer based on differences in their chemical or physical properties (e.g., solubility, charge). The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Acylase-Catalyzed Hydrolysis

A common enzymatic approach for resolving amino acids involves the hydrolysis of an N-acyl derivative. Acylases are highly enantioselective for the L-enantiomer of N-acyl amino acids.

Materials:

-

Racemic N-acetyl-3-Amino-2,2-dimethylcyclobutanecarboxylic acid

-

Acylase I from Aspergillus melleus

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Cobalt(II) chloride (optional, as a cofactor)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

Preparation of the N-acetylated Racemate:

-

Synthesize N-acetyl-3-Amino-2,2-dimethylcyclobutanecarboxylic acid from the racemic amino acid using acetic anhydride.

-

-

Enzymatic Hydrolysis:

-

Dissolve the racemic N-acetyl amino acid in the phosphate buffer to a desired concentration (e.g., 100 mM).

-

Add Acylase I to the solution (the amount will depend on the enzyme's activity).

-

If required, add a small amount of CoCl₂ as a cofactor.

-

Incubate the mixture at an optimal temperature (e.g., 37 °C) with gentle stirring. Monitor the progress of the reaction by measuring the amount of free amino acid formed (e.g., by HPLC).

-

-

Separation of Product and Unreacted Substrate:

-

Once the reaction has reached approximately 50% conversion, stop the reaction by acidifying the mixture with 1 M HCl to pH ~2. This will also precipitate the denatured enzyme.

-

Remove the precipitated enzyme by centrifugation or filtration.

-

Extract the unreacted N-acetyl amino acid from the acidic aqueous solution with ethyl acetate. The free amino acid will remain in the aqueous phase.

-

-

Isolation of the Enantiomers:

-

From the aqueous phase: Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to precipitate the enantiomerically pure amino acid. Collect by filtration.

-

From the organic phase: Evaporate the ethyl acetate to recover the unreacted N-acetyl amino acid. Hydrolyze this derivative under acidic or basic conditions to obtain the other enantiomer of the amino acid.

-

Trustworthiness and Self-Validating Systems

The success of enzymatic resolution is self-validating. The high enantioselectivity of the enzyme ensures that only one enantiomer is produced, leading to high enantiomeric purity.[5] Monitoring the reaction to ~50% completion is a critical control point to maximize the enantiomeric excess of both the product and the remaining substrate.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

Principle of Chiral Chromatography

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the two enantiomers, causing one to be retained longer on the column than the other.[7] Common types of CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, cyclodextrins, and synthetic chiral polymers.

Method Development and Protocol

Developing a chiral chromatographic method involves screening different CSPs and mobile phases to achieve optimal separation.

General Protocol for Chiral HPLC:

-

Column Selection: Choose a suitable chiral column. For amino acids, columns with crown ether-based or zwitterionic ion-exchange CSPs are often effective.[8][9]

-

Mobile Phase Selection: The mobile phase composition is critical for resolution. A typical starting point for reversed-phase chiral chromatography could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol, acetonitrile). The pH of the aqueous phase can significantly influence the retention and selectivity.

-

Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution (Rs), selectivity (α), and analysis time.

-

Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and a higher flow rate to isolate larger quantities of the pure enantiomers.

Data Presentation: Comparison of Resolution Techniques

| Technique | Advantages | Disadvantages | Typical Scale |

| Diastereomeric Salt Resolution | Cost-effective, scalable, well-established.[2] | Can be labor-intensive, requires screening of resolving agents and solvents, may require multiple recrystallizations. | Milligram to multi-kilogram |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% yield for the desired enantiomer, requires substrate derivatization, enzyme cost and stability can be a factor. | Milligram to kilogram |

| Chiral Chromatography | Direct separation, applicable to a wide range of compounds, can provide high purity. | High cost of chiral stationary phases, can be difficult to scale up, requires specialized equipment. | Microgram to kilogram |

Conclusion

The chiral resolution of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a critical step in the synthesis of enantiomerically pure building blocks for drug discovery. This guide has provided an in-depth overview of the three primary resolution techniques: classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the desired level of enantiomeric purity. A thorough understanding of the principles and experimental nuances of each technique, as presented in this guide, will enable researchers to make informed decisions and successfully obtain the desired enantiomers of this valuable amino acid analog.

References

-

Sharma, S. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid. [Link]

-

Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

-

Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(23), 9043. [Link]

-

Fülöp, F., et al. (2006). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 11(11), 925-937. [Link]

-

Gandhi, K., Shah, U., & Patel, S. (2020). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 25(1), 123. [Link]

- Péter, A., et al. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids.

- Kleschick, W. A., Reed, M. W., & Bordner, J. (1987). Synthesis of Optically Active cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid via Intramolecular Alkylation of a Chiral Enolate. The Journal of Organic Chemistry, 52(14), 3168-3170.

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

-

B'deshi, F., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463313. [Link]

-

Ilisz, I., et al. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(15), 9349-9356. [Link]

-

Majhi, K. C., et al. (2015). Chromatographic Separation of Amino Acids. In Amino Acids in Nutrition and Health. InTech. [Link]

Sources

- 1. 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid|CAS 783260-98-0 [benchchem.com]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. avesis.ankara.edu.tr [avesis.ankara.edu.tr]

- 9. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, a specialized cyclobutane-containing amino acid of interest in medicinal and organic chemistry research.[1] Given the limited availability of experimental solubility data for this compound, this document emphasizes both theoretical prediction methodologies and robust experimental protocols to empower researchers, scientists, and drug development professionals in their formulation and process development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development. For a therapeutic agent to be effective, it must first be in a dissolved state to be absorbed and reach its target site of action. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Understanding and accurately determining the solubility of a novel compound like 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in a variety of organic solvents is therefore not merely a perfunctory exercise but a critical step in de-risking a development program. Organic solvents play a pivotal role in various stages of pharmaceutical manufacturing, including synthesis, purification, crystallization, and formulation. A thorough understanding of the compound's solubility behavior in these solvents is essential for process optimization, ensuring product quality, and developing viable dosage forms.

Physicochemical Properties and Structural Analysis of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (Molecular Formula: C7H13NO2, Molecular Weight: 143.18 g/mol ) possesses a unique combination of functional groups and structural motifs that dictate its interactions with different solvents.[1]

Key Structural Features Influencing Solubility:

-

Zwitterionic Nature: Like all amino acids, this compound can exist as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual ionic character generally leads to high solubility in polar protic solvents like water and limited solubility in nonpolar organic solvents.[2]

-

Cyclobutane Ring: The four-membered cyclobutane ring imparts a degree of conformational rigidity to the molecule.[1] This constrained structure can influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

-

Dimethyl Substitution: The two methyl groups on the cyclobutane ring are nonpolar and contribute to the hydrophobic character of the molecule. This can slightly enhance solubility in less polar organic solvents compared to a non-substituted analogue.

-

Amino and Carboxylic Acid Groups: These functional groups are capable of forming strong hydrogen bonds with both protic and aprotic polar solvents, which is a primary driver of solubility in these media.

Due to its zwitterionic nature, it is expected that 3-Amino-2,2-dimethylcyclobutanecarboxylic acid will exhibit higher solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and lower solubility in nonpolar solvents like hexane and toluene. The hydrochloride salt form of the compound is likely to exhibit enhanced solubility in polar solvents due to its ionic character.[1] Conversely, a patent for a similar compound, 3-amino-2,2-dimethylcyclobutaneacetic acid hydrochloride, notes its insolubility in acetone, a moderately polar aprotic solvent.[3]

Theoretical Prediction of Solubility

In the absence of extensive experimental data, computational models provide a powerful and cost-effective means to predict the solubility of a compound in various solvents. These methods are invaluable for early-stage development, enabling rapid solvent screening and prioritization of experiments.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical relationships between the structural properties of molecules and their physicochemical properties, including solubility.[4][5][6] These models are built by correlating a set of calculated molecular descriptors with experimental solubility data for a diverse set of compounds. Once a robust model is established, it can be used to predict the solubility of new compounds based solely on their chemical structure.

A typical QSPR workflow for solubility prediction involves:

-

Molecular Descriptor Calculation: A wide range of descriptors are calculated from the 2D or 3D structure of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. These can include constitutional, topological, geometric, and electronic descriptors.

-

Model Development: Using a training set of compounds with known solubilities, a mathematical model is developed using techniques like multiple linear regression or machine learning algorithms.[4][5]

-

Solubility Prediction: The developed model is then used to predict the solubility of the target compound.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] It has proven to be a valuable tool for solvent screening in the pharmaceutical industry.[8]

The COSMO-RS methodology can be summarized as follows:

-

Quantum Chemical Calculation: The electronic structure of the solute (3-Amino-2,2-dimethylcyclobutanecarboxylic acid) and the solvent molecules are calculated in a virtual conductor environment. This generates a screening charge density (σ-profile) on the surface of each molecule.

-

Statistical Thermodynamics: The σ-profiles are then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in the solvent.

-

Solubility Calculation: The solubility is then derived from the calculated chemical potentials.

COSMO-RS has the advantage of being a first-principles method that does not require experimental data for the specific solute-solvent system being studied.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like."[9] They decompose the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the ability to form hydrogen bonds.[9]

A solvent is considered a "good" solvent for a particular solute if their Hansen Solubility Parameters are similar. The HSP for a compound can be predicted based on its chemical structure and can be used to screen for suitable solvents.[10]

Experimental Determination of Solubility: A Validated Protocol

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The following section provides a detailed, self-validating protocol for determining the thermodynamic solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid using the reliable shake-flask method.

The Shake-Flask Method: A Step-by-Step Guide

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Materials and Equipment:

-

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide, N,N-dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or an Ultra-Performance Liquid Chromatography (UPLC) system for higher sensitivity.[11]

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Samples:

-

Accurately weigh an amount of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the selected organic solvent.

-

The use of excess solid is crucial to ensure that the resulting solution is saturated.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. The analytical method should be specific for the compound and demonstrate linearity, accuracy, and precision.

-

Construct a calibration curve using standards of known concentrations to quantify the amount of dissolved compound in the samples.

-

-

Data Interpretation and Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:

-

Confirmation of Equilibrium: Sampling at multiple time points verifies that the system has reached a true thermodynamic equilibrium.

-

Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment ensures that the solution was saturated.

-

Validated Analytical Method: The use of a validated HPLC/UPLC method guarantees the accuracy and precision of the concentration measurements.

-

Replicates: Performing the experiment in triplicate allows for the assessment of the method's reproducibility and the calculation of standard deviations.

Data Presentation and Interpretation

For ease of comparison and interpretation, the solubility data for 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in various organic solvents should be summarized in a clear and structured table.

Table 1: Predicted and/or Experimental Solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |

| Methanol | 32.7 | [Insert Predicted Value] | [Insert Experimental Value] |

| Ethanol | 24.5 | [Insert Predicted Value] | [Insert Experimental Value] |

| Isopropanol | 19.9 | [Insert Predicted Value] | [Insert Experimental Value] |

| Acetonitrile | 37.5 | [Insert Predicted Value] | [Insert Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Insert Predicted Value] | [Insert Experimental Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | [Insert Predicted Value] | [Insert Experimental Value] |

| Acetone | 20.7 | [Insert Predicted Value] | [Insert Experimental Value] |

| Dichloromethane | 8.9 | [Insert Predicted Value] | [Insert Experimental Value] |

| Toluene | 2.4 | [Insert Predicted Value] | [Insert Experimental Value] |

| n-Hexane | 1.9 | [Insert Predicted Value] | [Insert Experimental Value] |

Interpretation of Results:

The relationship between solvent polarity and the solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid can be visualized by plotting the solubility data against the dielectric constant of the solvents. It is anticipated that a positive correlation will be observed, with higher solubility in more polar solvents. Deviations from this trend can provide insights into specific solute-solvent interactions, such as the ability of a solvent to act as a hydrogen bond donor or acceptor.

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in organic solvents. By combining theoretical prediction methods with a robust experimental protocol, researchers can efficiently and accurately characterize the solubility profile of this important building block. This knowledge is fundamental for guiding synthetic route optimization, purification strategies, and the development of effective formulations, ultimately accelerating the journey from discovery to application.

References

- Cohn, E. J., & Edsall, J. T. (1943). Proteins, Amino Acids and Peptides as Ions and Dipolar Ions.

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

- Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

- Bermejo, M., & Avdeef, A. (2008). The Shake-Flask Method for Solubility Determination. In Pharmaceutical Profiling in Drug Discovery. Wiley.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 459, 158-169. [Link]

- Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. Washington, DC: U.S.

-

Ferreira, O., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Molecular Pharmaceutics. [Link]

Sources

- 1. 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid|CAS 783260-98-0 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3031499A - Amino acids containing a cyclobutane ring - Google Patents [patents.google.com]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameters as a useful tool in searching for solvents for soy proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peptide Coupling of 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling

The incorporation of structurally unique amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and conformational rigidity. 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, a conformationally restricted GABA analogue, presents a compelling building block for peptidomimetics. However, its inherent steric bulk, arising from the gem-dimethyl substitution on the cyclobutane ring, poses significant challenges to standard peptide coupling protocols. This bulkiness impedes the approach of the activated carboxyl group to the amino group of the coupling partner, often leading to low yields, slow reaction kinetics, and an increased risk of epimerization.[1][2][3]

This application note provides a comprehensive guide to effective peptide coupling strategies for 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. We will delve into the rationale behind the selection of optimal coupling reagents, reaction conditions, and advanced techniques to overcome the hurdles of steric hindrance, ensuring high-yield and high-purity synthesis of peptides containing this valuable non-canonical amino acid.

The Critical Role of Coupling Reagents for Hindered Systems

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), often prove inefficient when dealing with sterically demanding amino acids.[4] The formation of an amide bond requires the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine. In the case of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, the gem-dimethyl group shields the carboxylic acid, necessitating the use of highly reactive coupling reagents.

Modern in-situ activating reagents, particularly those based on phosphonium and aminium (uronium) salts, are widely accepted for their efficacy in difficult couplings. These reagents rapidly convert protected amino acids into highly activated species, facilitating reactions even between sterically hindered partners.

Recommended Coupling Reagents: A Comparative Overview

Several classes of coupling reagents have demonstrated superior performance in the context of sterically hindered amino acid incorporation. The choice of reagent can significantly impact coupling efficiency and the preservation of stereochemical integrity.

| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Considerations |

| HATU | Aminium (Uronium) Salt | High reactivity, fast reaction kinetics, and proven efficacy for hindered substrates.[5] | Potential for side reactions if not used with appropriate base and stoichiometry. |

| COMU | Aminium (Uronium) Salt | Coupling efficiencies comparable to HATU, with improved safety profile (non-explosive byproducts) and better solubility.[4][6] Excellent for microwave-assisted synthesis.[4] | Relatively newer reagent, may have higher cost. |

| TOTT | Thiuronium Salt | Shows good results in couplings of sterically hindered amino acids with potentially lower racemization levels compared to other reagents.[4] | Less commonly used than HATU or COMU. |

| BOP-Cl | Phosphonium Salt | Effective for coupling N-methylated and α,α-dialkyl amino acids.[7] | Can be less reactive than aminium salts for some applications. |

| Triphosgene (BTC) | Phosgene Derivative | Highly efficient for difficult couplings by forming an amino acid chloride in situ.[8] | Requires careful handling due to the toxicity of phosgene. |

Mitigating Epimerization: A Key Consideration

Epimerization, the change in configuration at a stereocenter, is a critical side reaction during peptide synthesis, particularly when coupling sterically hindered amino acids.[9] The prolonged reaction times often required for these couplings increase the window of opportunity for the activated carboxyl group to form an oxazolone intermediate, which is prone to racemization.[1][10]

The use of additives that can trap the activated species and facilitate the desired aminolysis is crucial.

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt. It is a component of the COMU reagent and can also be used as an additive with other coupling reagents to suppress racemization.[4][6]

-

1-Hydroxybenzotriazole (HOBt): A traditional additive used to reduce epimerization, often in conjunction with carbodiimides like DCC.[4][10]

Experimental Protocols

The following protocols are designed as a starting point for the successful coupling of N-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific coupling partners.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust and generally applicable method for coupling sterically hindered amino acids.

Caption: Workflow for HATU-mediated peptide coupling.

Materials:

-

N-protected (e.g., Fmoc or Boc) 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

-

N-terminal deprotected peptide-resin

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Washing solvents (DMF, Dichloromethane)

Procedure:

-

Resin Swelling: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes.

-

Activation Mixture Preparation: In a separate vessel, dissolve 1.5-2.0 equivalents of N-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid and 1.45-1.95 equivalents of HATU in DMF.

-

Add 3-4 equivalents of DIPEA or 2,4,6-collidine to the activation mixture and allow it to pre-activate for 1-5 minutes. The use of 2,4,6-collidine is recommended to minimize racemization.[11]

-

Coupling: Add the pre-activated mixture to the swollen resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Alternatively, for more challenging couplings, the reaction can be heated to 50°C for 30-60 minutes.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). For difficult couplings, a double coupling may be necessary.[12]

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: COMU-Mediated Coupling with Microwave Assistance

Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate coupling reactions, particularly for hindered amino acids.[13][14]

Caption: Workflow for COMU-mediated microwave-assisted coupling.

Materials:

-

N-protected (e.g., Fmoc or Boc) 3-Amino-2,2-dimethylcyclobutanecarboxylic acid

-

N-terminal deprotected peptide-resin

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave peptide synthesizer

-

Washing solvents (DMF, Dichloromethane)

Procedure:

-

Resin Swelling: Swell the N-terminal deprotected peptide-resin in DMF in a microwave-compatible reaction vessel.

-

Reagent Addition: Add a solution of 2.0 equivalents of N-protected 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in DMF, followed by 2.0 equivalents of COMU in DMF, and 4.0 equivalents of DIPEA in DMF.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation. A typical starting point is 5-20 minutes at 75°C.[14] The power and time should be optimized for the specific synthesizer and scale.

-

Monitoring: After irradiation, check for reaction completion using a qualitative test.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

Troubleshooting and Optimization

-

Incomplete Coupling: If the Kaiser test remains positive, indicating unreacted free amines, a second coupling (double coupling) is recommended.[12] This involves repeating the coupling protocol with a fresh solution of activated amino acid.

-

Epimerization: If significant epimerization is detected by chiral HPLC or NMR analysis of the final peptide, consider the following:

-

Switch to a less activating but more sterically hindered base like 2,4,6-collidine.[11]

-

Lower the reaction temperature and extend the reaction time.

-

Ensure the use of an appropriate additive like Oxyma Pure.

-

For solution-phase synthesis, the addition of copper(II) chloride (CuCl₂) has been shown to suppress epimerization with carbodiimide-mediated couplings.[15]

-

Conclusion

The successful incorporation of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid into peptides is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of high-reactivity aminium-based reagents like HATU and COMU, coupled with strategies to mitigate epimerization, provides a robust framework for synthesizing novel peptidomimetics. Microwave-assisted synthesis offers a powerful tool to accelerate these challenging couplings and improve overall efficiency. By understanding the principles outlined in this guide, researchers can confidently navigate the complexities of coupling sterically hindered amino acids and unlock new possibilities in drug discovery and development.

References

- Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.

-

Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at: [Link]

-

Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Available at: [Link]

-

COMU: a third generation of uronium-type coupling reagents. PubMed. Available at: [Link]

- Coupling method for peptide synthesis at elevated temperatures. Google Patents.

-

Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

-

Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

-

Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Available at: [Link]

-

Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

- Lupeol-type triterpene derivatives as antivirals. Google Patents.

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

-

Gemdimethyl Peptide Nucleic Acids (α/β/γ-gdm-PNA): E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes. ACS Omega. Available at: [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

-

Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

-

Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS. Available at: [Link]

Sources

- 1. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. bachem.com [bachem.com]

- 5. HATU - Enamine [enamine.net]

- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 11. mesalabs.com [mesalabs.com]

- 12. biotage.com [biotage.com]

- 13. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. people.uniurb.it [people.uniurb.it]

Application Note: Enhancing Peptide Metabolic Stability with 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

[1]

Audience:Executive Summary

The clinical translation of peptide therapeutics is frequently attritioned by rapid proteolytic degradation in vivo. While strategies such as PEGylation and N-methylation exist, they often compromise binding affinity or introduce heterogeneity. This guide details the application of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid (3-Ac-2,2-dimethyl) , a conformationally constrained

By incorporating 3-Ac-2,2-dimethyl into peptide backbones, researchers can achieve a dual-stabilization effect: torsional restriction via the cyclobutane ring and steric occlusion via the gem-dimethyl group. This Application Note provides the rationale, mechanistic insight, and validated protocols for synthesizing and testing peptides modified with this unique residue.

Technical Background & Mechanism

The Proteolytic Challenge

Linear peptides exist as dynamic ensembles of conformations. Proteases (e.g., trypsin, chymotrypsin, serum peptidases) recognize extended backbone conformations to hydrolyze amide bonds. Reducing the entropic freedom of the peptide backbone is a proven strategy to evade protease recognition.

The Solution: 3-Ac-2,2-dimethyl

3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a

Key Structural Features:

-

Cyclobutane Ring: Restricts the torsion angles (

) of the backbone, forcing the peptide into specific secondary structures (often promoting turn or helical conformations depending on stereochemistry). -

Gem-dimethyl Group: Located at the C2 position, these methyl groups provide a "steric umbrella" that physically blocks the active sites of proteolytic enzymes from accessing the adjacent amide bonds.

Mechanism of Stabilization Visualization

Figure 1: Mechanistic pathway showing how 3-Ac-2,2-dimethyl prevents proteolytic degradation through dual constraint and shielding mechanisms.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The gem-dimethyl group adjacent to the amine/carboxyl creates significant steric hindrance, making standard coupling inefficient. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Reagents:

-

Resin: Rink Amide MBHA (for C-term amides) or Wang resin (for C-term acids).

-

Building Block: Fmoc-3-Amino-2,2-dimethylcyclobutanecarboxylic acid (Fmoc-3-Ac-2,2-dimethyl-OH).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DCM (20 min) followed by DMF wash (3x).

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling of 3-Ac-2,2-dimethyl (Critical Step):

-

Dissolve Fmoc-3-Ac-2,2-dimethyl-OH (3.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

Incubation: Shake for 2 to 4 hours at room temperature.

-

Note: For extremely difficult sequences, perform a double coupling (repeat step 3 with fresh reagents) or use microwave irradiation (50°C, 20 min).

-

-

Coupling Subsequent Residue:

-

The amine of the anchored 3-Ac-2,2-dimethyl is also sterically hindered.

-

Use PyAOP or HATU with the next Fmoc-amino acid (4.0 eq).

-

Extend coupling time to 2 hours .

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol 2: In Vitro Metabolic Stability Assay (Human Plasma)

Objective: Quantify the half-life (

Materials:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog).

-

LC-MS/MS System (e.g., Agilent 6400 Series or Sciex QTRAP).

Workflow:

-

Preparation:

-

Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

-

Prepare peptide stock solution (1 mM in DMSO).

-

-

Incubation:

-

Dilute peptide to 10 µM final concentration in 100% Plasma (or 50% Plasma/PBS if solubility is an issue).

-

Incubate in a shaking water bath at 37°C .

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately add aliquot to 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.

-

Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

-

-

Analysis:

-

Inject supernatant onto LC-MS/MS. Monitor parent ion transition (MRM mode).

-

-

Calculation:

-

Plot

vs. Time. -

Slope

. - .

-

Data Presentation & Analysis

When reporting results, structure your data to highlight the fold-increase in stability.

Table 1: Comparative Stability Data (Example)

| Peptide ID | Sequence Modification | Fold Improvement | |

| WT-1 | H-Ala-Gly-Phe-Leu-OH (Linear Control) | 12.5 min | 1.0x |

| Mod-A | H-Ala-GABA -Phe-Leu-OH (Flexible Linker) | 45.0 min | 3.6x |

| Mod-B | H-Ala-3-Ac-2,2-dimethyl -Phe-Leu-OH | > 240 min | > 19x |

Interpretation:

-

WT-1 degrades rapidly due to non-specific peptidase activity.

-

Mod-A (GABA) offers some stability by removing the scissile bond character but introduces flexibility that may hurt binding.

-

Mod-B (3-Ac-2,2-dimethyl) provides superior stability due to the combined steric shield of the dimethyl group and the rigidification of the backbone, likely maintaining a bioactive turn conformation.

Workflow Visualization

Figure 2: Experimental workflow from design to stability validation.

References

3-Amino-2,2-dimethylcyclobutanecarboxylic acid for inducing beta-turn structures in peptides

Application Note: Inducing -Turn Structures Using 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid

Introduction & Mechanism of Action

The Challenge of Peptide Flexibility

Linear peptides often suffer from poor bioavailability and rapid proteolytic degradation due to their inherent conformational flexibility. In native proteins,

The Solution: -CBA as a Dipeptide Isostere

3-Amino-2,2-dimethylcyclobutanecarboxylic acid (

Mechanistic Basis (The "Gem-Dimethyl" & Ring Effect)